molecular formula C10H18CaO6S2 B565855 Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Cat. No.: B565855
CAS No.: 71597-86-9
M. Wt: 338.446
InChI Key: ABRVDWASZFDIEH-KDAOEQPASA-L
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Description

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is a calcium salt of a derivative of the amino acid methionine. This compound is known for its role in various biological processes and is often used as a dietary supplement to support muscle health and growth. It is particularly noted for its ability to enhance protein synthesis and reduce muscle breakdown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) typically involves the reaction of ®-2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to filtration to remove any impurities, followed by drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Esters and ethers of the original compound.

Scientific Research Applications

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and protein synthesis.

    Medicine: Investigated for its potential benefits in muscle health, particularly in conditions like sarcopenia and muscle wasting.

    Industry: Used in the formulation of dietary supplements and animal feed to promote growth and health.

Mechanism of Action

The compound exerts its effects primarily through its role in protein metabolism. It enhances protein synthesis by providing a source of methionine, an essential amino acid. Additionally, it reduces muscle breakdown by inhibiting proteolytic pathways. The molecular targets include enzymes involved in protein synthesis and degradation, as well as signaling pathways that regulate muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

    Calcium β-hydroxy-β-methylbutyrate: Another calcium salt used for similar purposes in muscle health.

    Methionine: The parent amino acid from which the compound is derived.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions in the body.

Uniqueness

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is unique due to its specific structure, which combines the benefits of calcium supplementation with the metabolic advantages of methionine derivatives. This dual functionality makes it particularly effective in promoting muscle health and growth.

Properties

IUPAC Name

calcium;(2R)-2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-KDAOEQPASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)[O-])O.CSCC[C@H](C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71597-86-9
Record name Desmeninol calcium, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071597869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis[(R)-2-hydroxy-4-(methylthio)butyrate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESMENINOL CALCIUM, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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